The synthesis of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide typically involves several key steps:
The molecular structure of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for understanding how modifications to the structure can impact pharmacological properties .
The mechanism of action for (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide primarily involves inhibition of histone deacetylases. By binding to the active site of these enzymes, it prevents them from deacetylating histones, leading to an increase in acetylated histones and resulting in altered gene expression profiles associated with cancer cell growth inhibition.
This mechanism is supported by docking studies and biological evaluations that demonstrate its effectiveness in modulating epigenetic pathways .
The physical and chemical properties of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide include:
These properties are essential for formulation development in pharmaceutical applications .
The primary application of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide lies in its role as a potential therapeutic agent in cancer treatment. Its ability to inhibit histone deacetylases positions it as a candidate for further development into drugs aimed at treating various cancers, particularly those resistant to conventional therapies.
Additionally, research into its effects on other diseases related to epigenetic modifications is ongoing, indicating broader therapeutic potentials .
Resminostat ((E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide) is a structurally optimized hydroxamate-based histone deacetylase (HDAC) inhibitor. Its pharmacophore conforms to the canonical three-domain architecture essential for HDAC inhibition:
This design confers potent pan-HDAC inhibition, with resminostat exhibiting enhanced cellular permeability and target affinity compared to first-generation hydroxamates like vorinostat [6] [9]. Table 1 details key structural motifs of resminostat relative to other hydroxamate HDAC inhibitors.
Table 1: Pharmacophoric Elements of Hydroxamate-Based HDAC Inhibitors
Compound | Zinc-Binding Group | Linker Domain | Cap Group |
---|---|---|---|
Resminostat | N-Hydroxyacrylamide | trans-Acrylamide-pyrrole | 4-((Dimethylamino)methyl)phenylsulfonyl |
Vorinostat (SAHA) | N-Hydroxyhydroxamate | Aliphatic chain | Phenylaminophenyl |
Panobinostat (LBH589) | N-Hydroxyhydroxamate | Aliphatic chain | Diethylaminomethylbenzindolyl |
Resminostat demonstrates differential inhibition across HDAC classes, with highest affinity for Class I (HDAC1–3, 8) and Class IIb (HDAC6) isozymes. Biochemical assays reveal the following inhibitory constants:
This selectivity profile stems from structural nuances in the catalytic tunnels:
Consequently, resminostat spares Class IIa HDACs (HDAC4,5,7,9; IC₅₀ > 300 nM), reducing off-target transcriptional effects. Table 2 summarizes resminostat’s selectivity profile.
Table 2: Resminostat Inhibition Kinetics Against HDAC Isozymes
HDAC Class | Isozyme | IC₅₀ (nM) | Selectivity Basis |
---|---|---|---|
Class I | HDAC1 | 42.5 | Cap interactions with Tyr303/His134 |
HDAC3 | 67.1 | Charge stabilization via Asp99 | |
Class IIb | HDAC6 | 71.8 | Optimal linker fit in CD2 hydrophobic channel |
Class IIa | HDAC4 | >300 | Steric hindrance from linker domain |
Resminostat-mediated HDAC inhibition induces hyperacetylation of histone H4 at lysine 16 (H4K16ac), a pivotal mark for chromatin relaxation with multi-faceted consequences:
In solid tumors, resminostat elevates global H4K16ac by 3–5-fold, reversing the hypoacetylation characteristic of malignant cells and restoring chromatin plasticity [2] [4].
Resminostat orchestrates tumor suppressor gene (TSG) reactivation through synergistic epigenetic modulation:
The compound’s dual action on histone acetylation and DNA methylation establishes an epigenetic milieu conducive to TSG re-expression, impairing tumor growth and chemoresistance.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3